![molecular formula C11H7Cl2NOS B289826 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)
5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide, also known as CPPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CPPO is a redox reagent that is commonly used in chemical reactions to initiate or catalyze the oxidation of various organic compounds.
科学的研究の応用
5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide has numerous scientific research applications, particularly in the field of organic chemistry. It is commonly used as a redox reagent in chemical reactions to initiate or catalyze the oxidation of various organic compounds. 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide is also used in the synthesis of organic compounds, such as pyridine N-oxides and sulfonamides. Additionally, 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide has been used in the development of new synthetic methodologies, such as the oxidation of alcohols to aldehydes and ketones.
作用機序
The mechanism of action of 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide involves the transfer of oxygen atoms to organic compounds, resulting in their oxidation. 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide acts as an electron acceptor, receiving electrons from the organic compound and becoming reduced in the process. The reduced form of 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide then reacts with oxygen to regenerate the oxidized form of 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide, completing the redox cycle.
Biochemical and Physiological Effects
5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic in animal studies. 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide has also been used as a probe for studying the redox properties of biological molecules, such as proteins and enzymes.
実験室実験の利点と制限
One of the main advantages of 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide is its ability to selectively oxidize organic compounds without affecting other functional groups. This makes it a useful tool for organic chemists who need to selectively oxidize a specific functional group in a complex molecule. Additionally, 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide is relatively stable and easy to handle, making it a convenient reagent for lab experiments.
One limitation of 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide is its cost, as it can be expensive to synthesize. Additionally, 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide can be sensitive to moisture and air, which can affect its reactivity and stability. Finally, 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide can be difficult to handle in large-scale reactions due to its explosive nature.
将来の方向性
There are numerous future directions for research on 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide. One area of interest is the development of new synthetic methodologies using 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide as a redox reagent. Additionally, researchers could investigate the use of 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide in the oxidation of more complex organic compounds, such as natural products. Finally, there is potential for 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide to be used in medicinal chemistry, particularly in the development of new drugs that target redox-sensitive biological molecules.
合成法
5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide can be synthesized through a variety of methods, including the reaction of 4-chlorobenzenethiol with 2,5-dichloropyridine followed by oxidation with hydrogen peroxide. Another method involves the reaction of 4-chlorobenzenethiol with 2,5-dichloropyridine in the presence of sodium hydroxide and oxygen. The resulting product is then oxidized with hydrogen peroxide to yield 5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide.
特性
分子式 |
C11H7Cl2NOS |
|---|---|
分子量 |
272.1 g/mol |
IUPAC名 |
5-chloro-2-(4-chlorophenyl)sulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H7Cl2NOS/c12-8-1-4-10(5-2-8)16-11-6-3-9(13)7-14(11)15/h1-7H |
InChIキー |
SUGSZDWMHCMEPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SC2=[N+](C=C(C=C2)Cl)[O-])Cl |
正規SMILES |
C1=CC(=CC=C1SC2=[N+](C=C(C=C2)Cl)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)

![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
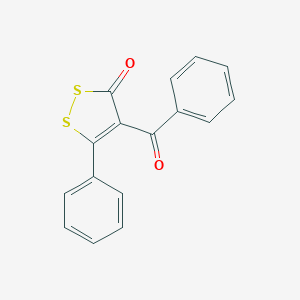
![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
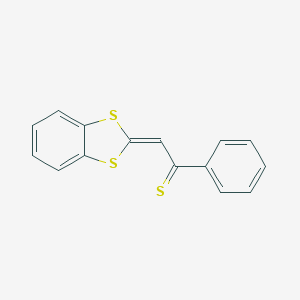
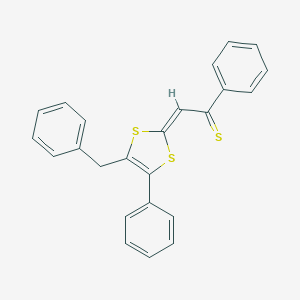
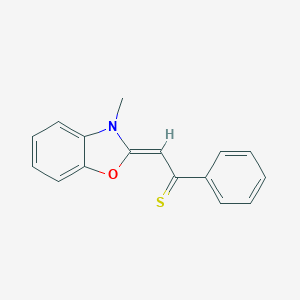
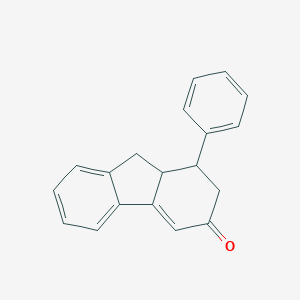

![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)